
N-((4-(4-ethoxyphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar complex molecules often involves multi-step reactions, including cyclization and condensation processes. For instance, compounds with triazolothiadiazole structures have been synthesized through cyclocondensation reactions, utilizing specific reagents to form the desired scaffold (Thabet et al., 2011). Such methodologies underscore the intricate synthesis strategies required for complex molecules, highlighting the synthesis process's precision and complexity.
Molecular Structure Analysis
The molecular structure of complex compounds like the one is typically elucidated using techniques such as X-ray diffraction, NMR spectroscopy, and IR spectroscopy. These methods provide detailed insights into the compound's structure, including bond lengths, angles, and the overall three-dimensional arrangement. For example, studies on related molecules have determined structures through X-ray crystallography, revealing specific dihedral angles and planarity within the molecule (Zhang et al., 1996).
Chemical Reactions and Properties
Chemical reactions involving such complex molecules often include nucleophilic substitutions, electrophilic additions, and cyclization reactions. The reactivity of specific functional groups within the molecule, such as thioether, amide, and triazole rings, plays a critical role in its chemical behavior. Moreover, the presence of these functional groups contributes to the molecule's chemical properties, including its potential biological activity and interaction with biological targets.
Physical Properties Analysis
The physical properties of complex organic compounds, including melting points, solubility, and crystal structure, are influenced by their molecular structure. Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can assess these properties, providing insights into the compound's stability, phase transitions, and suitability for various applications.
Chemical Properties Analysis
The chemical properties of such molecules, including acidity, basicity, reactivity towards different reagents, and stability under various conditions, are crucial for their application and handling. Studies on related compounds have explored their reactivity, highlighting the importance of understanding these properties for synthesizing and working with such complex molecules.
Wissenschaftliche Forschungsanwendungen
Antioxidant and Anticancer Activities
- A study by Tumosienė et al. (2020) synthesized novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, exhibiting significant antioxidant and anticancer activities against human glioblastoma and breast cancer cell lines, suggesting the therapeutic potential of such compounds in cancer treatment (Tumosienė et al., 2020).
Antimicrobial and Antifungal Agents
- Research by Helal et al. (2013) focused on synthesizing novel 2-(6-methoxy-2-naphthyl)propionamide derivatives, demonstrating significant antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Helal et al., 2013).
Anticancer Cell Migration and Growth Inhibition
- A study by Šermukšnytė et al. (2022) synthesized 1,2,4-triazol-3-ylthioacetohydrazide derivatives, showing pronounced cytotoxic effects against melanoma, breast, and pancreatic cancer cell lines, indicating their potential use in cancer therapy and antimetastatic applications (Šermukšnytė et al., 2022).
Synthesis and Characterization for Antimicrobial Activity
- Wardkhan et al. (2008) explored the synthesis of thiazoles and their fused derivatives, exhibiting antimicrobial activities against bacterial and fungal strains, contributing to the development of new antimicrobial compounds (Wardkhan et al., 2008).
Eigenschaften
IUPAC Name |
N-[[4-(4-ethoxyphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N6O3S2/c1-2-36-20-12-10-19(11-13-20)33-23(31-32-27(33)38-17-24(34)30-26-28-14-15-37-26)16-29-25(35)22-9-5-7-18-6-3-4-8-21(18)22/h3-15H,2,16-17H2,1H3,(H,29,35)(H,28,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQJMWUWDOHYGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=NC=CS3)CNC(=O)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H,4H-[1,3]Thiazeto[3,2-a]quinoline-3-carboxylic acid, 6-fluoro-1-methyl-7-[4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]-1-piperazinyl]-4-oxo-, hydrochloride](/img/no-structure.png)
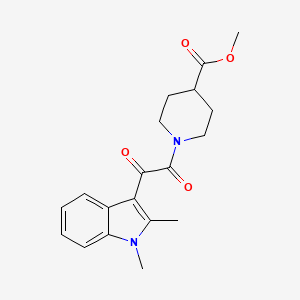
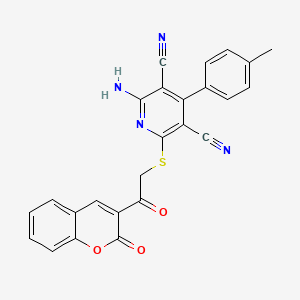
![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N-methyl-2H-triazole-4-carboxamide](/img/structure/B2481373.png)
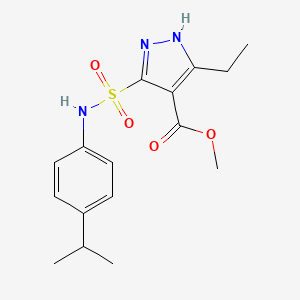
![9'-Chloro-2'-(4-fluorophenyl)-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2481377.png)


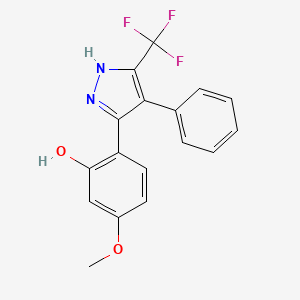

![5-amino-N-(2-methylphenyl)-1-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2481387.png)
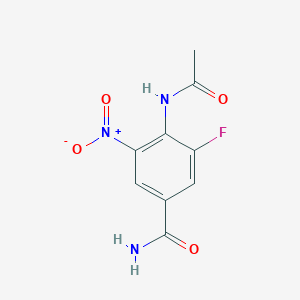
![ethyl 5-[2-(4-acetylpiperazin-1-yl)-2-oxoacetyl]-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate](/img/structure/B2481391.png)
![Ethyl 2-[4-bromo-2-methoxy-6-[(4-methoxyphenyl)iminomethyl]phenoxy]acetate](/img/structure/B2481392.png)